2-(Trifluoromethyl)-1H-indol-7-amine
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Overview
Description
2-(Trifluoromethyl)-1H-indol-7-amine is a compound that belongs to the class of indole derivatives. Indole compounds are widely found in nature and are known for their bioactivity. The trifluoromethyl group, often used in pharmaceuticals, agrochemicals, and materials, enhances the polarity, stability, and lipophilicity of the compound . This combination of indole and trifluoromethyl groups makes this compound an interesting subject for research and application in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-(Trifluoromethyl)-1H-indol-7-amine involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na. This method selectively introduces the trifluoromethyl group to the C2 position of indoles under mild conditions . Another approach involves the use of transition metal catalysts, such as iron(II) or platinum(II) complexes, in the presence of CF3I and visible light .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. The use of environmentally friendly and cost-effective reagents like CF3SO2Na is preferred for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-1H-indol-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(Trifluoromethyl)-1H-indol-7-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential bioactivity and interactions with biological systems.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl group-containing compounds: Trifluoromethane, 1,1,1-trifluoroethane, hexafluoroacetone.
Indole derivatives: Indole-3-acetic acid, tryptophan, indometacin.
Uniqueness
2-(Trifluoromethyl)-1H-indol-7-amine is unique due to the combination of the indole and trifluoromethyl groups, which confer enhanced bioactivity, stability, and lipophilicity. This makes it a valuable compound for research and application in various fields .
Properties
Molecular Formula |
C9H7F3N2 |
---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1H-indol-7-amine |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)7-4-5-2-1-3-6(13)8(5)14-7/h1-4,14H,13H2 |
InChI Key |
BTPYJKFRFBIXJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC(=C2)C(F)(F)F |
Origin of Product |
United States |
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